molecular formula C6H9F2N3O B2431107 3-(Azidomethyl)-4,4-difluorooxane CAS No. 2361644-33-7

3-(Azidomethyl)-4,4-difluorooxane

Cat. No.: B2431107
CAS No.: 2361644-33-7
M. Wt: 177.155
InChI Key: YJYVENPSGVEKDR-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-4,4-difluorooxane is a chemical compound characterized by the presence of an azidomethyl group and two fluorine atoms attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of a precursor compound, followed by substitution with sodium azide to introduce the azido group . The reaction conditions often require the use of a phase-transfer catalyst to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-(Azidomethyl)-4,4-difluorooxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, safety measures are crucial due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-4,4-difluorooxane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide in the presence of a phase-transfer catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-4,4-difluorooxane involves the reactivity of the azido group. In biological systems, the azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules without interfering with native biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azidomethyl)-4,4-difluorooxane is unique due to the presence of fluorine atoms, which can influence its reactivity and stability. The fluorine atoms can enhance the compound’s resistance to metabolic degradation, making it a valuable candidate for medicinal chemistry applications.

Properties

IUPAC Name

3-(azidomethyl)-4,4-difluorooxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3O/c7-6(8)1-2-12-4-5(6)3-10-11-9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYVENPSGVEKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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